Methyl 4-((3-chloro-2-methylanilino)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Overview
Description
The compound is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also has a methyl carboxylate group, a methylene group, and a substituted aniline group. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring and the polar carboxylate group could have significant effects on its physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The aniline group could participate in electrophilic substitution reactions, while the carboxylate group could undergo esterification or hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could make it more soluble in polar solvents .Scientific Research Applications
Organic Synthesis Applications
A Practical Synthesis of 5,5′-Methylene-bis(benzotriazole)
This study by Gu et al. (2009) outlines a practical method for synthesizing 5,5′-Methylene-bis(benzotriazole), a compound used in metal passivators and light-sensitive materials. The process is efficient, environmentally friendly, and scalable, demonstrating the potential utility of related methylene compounds in green chemistry applications (Haining Gu, Biao Yu, Pengfei Zhang, & Wei-Ming Xu, 2009).
Pharmacological Research
Stereochemistry of Phenylpiracetam and Its Methyl Derivative
This review by Veinberg et al. (2015) discusses the design, synthesis, and biological activity exploration of enantiomerically pure phenylpiracetam derivatives, providing evidence of a direct relationship between the configuration of stereocenters and biological properties. This research underscores the importance of stereochemistry in the development of pharmacologically active compounds, which could extend to compounds with similar structures (G. Veinberg, Edijs Vavers, N. Orlova, J. Kuznecovs, I. Domracheva, M. Vorona, L. Zvejniece, & M. Dambrova, 2015).
Materials Science
Xylan Derivatives and Their Application Potential
Petzold-Welcke et al. (2014) describe the chemical modification of xylan to produce biopolymer ethers and esters with specific properties, highlighting the role of functional groups and substitution patterns in defining material properties. This study indicates the broader applicability of similarly structured compounds in creating new materials with tailored features for drug delivery and other applications (K. Petzold-Welcke, K. Schwikal, S. Daus, & T. Heinze, 2014).
Environmental Chemistry
The Chemistry of 4-(Dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- Ones
This article by Gomaa and Ali (2020) reviews the preparation, reactivity, and application of dicyanomethylene derivatives in heterocyclic and dyes synthesis. The unique reactivity of such compounds suggests their potential for developing environmentally benign synthetic routes and materials (M. A. Gomaa & H. Ali, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[(3-chloro-2-methylphenyl)iminomethyl]-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-8-11(16)5-4-6-12(8)17-7-10-13(15(20)21-3)9(2)18-14(10)19/h4-7,18-19H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJMKCIXGWAHGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=CC2=C(NC(=C2C(=O)OC)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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